



Pentaerythritol Tetraoleate: A High-Performance Base Oil for Environmentally Acceptable Lubricants

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Compound of Interest		
Compound Name:	Pentaerythritol tetraoleate	
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Abstract: **Pentaerythritol tetraoleate** (PETO) is a synthetic ester lubricant base oil that is gaining significant attention as a high-performance, environmentally friendly alternative to traditional mineral oils.[1][2][3] Derived from the esterification of pentaerythritol with oleic acid, PETO exhibits a unique combination of desirable properties, including excellent lubricity, a high viscosity index, good thermal and oxidative stability, and ready biodegradability.[1][3][4][5] These characteristics make it a prime candidate for formulating a wide range of environmentally acceptable lubricants (EALs) for applications in industries such as marine, forestry, agriculture, and hydraulics, where lubricant loss to the environment is a concern.[2][6] This document provides detailed application notes and experimental protocols for researchers and formulation scientists working with PETO.

Application Notes

Pentaerythritol tetraoleate is a versatile base oil suitable for numerous lubricant applications where high performance and environmental compatibility are paramount. Its molecular structure, featuring a central neopentyl core and four long-chain fatty acid esters, imparts a favorable combination of performance attributes.

1.1. Key Performance Characteristics:

• Excellent Lubricity: The long oleic acid chains provide a strong lubricating film, reducing friction and wear in machinery.[1][3][4][7]

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- High Viscosity Index (VI): PETO exhibits a relatively stable viscosity over a wide range of
 operating temperatures, ensuring consistent performance.[1][2][4][5] A high VI is crucial for
 applications experiencing significant temperature fluctuations.
- Good Thermal and Oxidative Stability: The branched structure of the pentaerythritol core
 enhances its resistance to thermal breakdown and oxidation at elevated temperatures,
 leading to longer service life and reduced deposit formation.[1][7]
- Readily Biodegradable: PETO is inherently biodegradable, with reported biodegradation
 rates exceeding 90%, making it an environmentally responsible choice in case of accidental
 spillage.[6][8] The ester linkages are susceptible to hydrolysis, which is an initial step in the
 biodegradation process.[9]
- Low Volatility: Its low volatility contributes to reduced oil consumption and emissions.[1][8]
- Good Hydrolytic Stability: The neopentyl structure of the polyol backbone provides good resistance to hydrolysis.[10]

1.2. Recommended Applications:

- Environmentally Acceptable Hydraulic Fluids: PETO is an ideal base oil for formulating high-performance, biodegradable hydraulic fluids (ISO VG 68) for use in mobile and stationary equipment operating in sensitive environments.[2][4][6]
- Metalworking Fluids: Its excellent lubricity makes it suitable for use in metal tapping, cutting, and drawing oils.[4][6]
- Industrial Gear Oils: PETO can be formulated into industrial gear oils, particularly for extreme pressure (EP) applications.[2]
- Chainsaw Oils and Greases: Its biodegradability and lubricating properties are advantageous for chainsaw bar and chain oils and for formulating biodegradable greases.[4]
- Marine Lubricants: PETO is a suitable base stock for marine lubricants, including barge engine oils, where there is a risk of discharge into aquatic environments.[4][6]



Physicochemical Properties of Pentaerythritol Tetraoleate

The following tables summarize the typical physicochemical properties of commercially available **pentaerythritol tetraoleate**. These values can vary slightly depending on the specific manufacturing process and purity.

Table 1: Typical Physical and Chemical Properties

Property	Typical Value	Test Method
Appearance	Colorless to yellowish clear liquid	Visual
Kinematic Viscosity @ 40°C (mm²/s)	60 - 70	ASTM D445
Kinematic Viscosity @ 100°C (mm²/s)	11.5 - 13.5	ASTM D445
Viscosity Index	≥ 175	ASTM D2270
Pour Point (°C)	≤ -20	ASTM D97
Flash Point (COC, °C)	≥ 270	ASTM D92
Acid Value (mg KOH/g)	≤ 1.0	ASTM D974
Saponification Value (mg KOH/g)	≥ 175	-
Biodegradability (%)	> 90	OECD 301B

Data compiled from various sources.[4][6][11]

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the performance of **pentaerythritol tetraoleate** as a lubricant base oil.

3.1. Determination of Kinematic Viscosity (ASTM D445)



This method determines the kinematic viscosity of liquid petroleum products by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer.

 Apparatus: Calibrated glass capillary viscometer, viscometer bath with precise temperature control, stopwatch, thermometer.

Procedure:

- Select a clean, dry, calibrated viscometer that will give a flow time of not less than 200 seconds.
- Charge the viscometer with the PETO sample in the manner dictated by the design of the instrument.
- Place the charged viscometer into the viscometer bath maintained at the test temperature (40°C or 100°C).
- Allow the sample to reach the test temperature.
- Using suction, draw the liquid up to a point about 5 mm above the first timing mark.
- Release the suction and allow the liquid to flow freely.
- Measure the time required for the leading edge of the meniscus to pass from the first timing mark to the second.
- Repeat the measurement to obtain a second determination.

Calculation:

- Kinematic Viscosity (mm²/s) = C × t
 - Where: C = calibration constant of the viscometer (mm²/s²), t = mean flow time (s).
- 3.2. Calculation of Viscosity Index (ASTM D2270)

The viscosity index is an empirical number that indicates the effect of a change in temperature on the kinematic viscosity of the oil.



• Procedure:

- Determine the kinematic viscosity of the PETO sample at 40°C and 100°C using ASTM D445.[5][9]
- Use the measured kinematic viscosities and the equations or tables provided in the ASTM D2270 standard to calculate the viscosity index.[5][9] For a viscosity index of 100 or greater, the following formula is used:
 - VI = 100 + [((antilog N) 1) / 0.00715]
 - Where N = (log H log U) / log Y
 - U = kinematic viscosity at 40°C of the oil sample
 - Y = kinematic viscosity at 100°C of the oil sample
 - H = kinematic viscosity at 40°C of a standard oil of 100 VI having the same viscosity at 100°C as the test oil.

3.3. Determination of Pour Point (ASTM D97)

This test method covers the determination of the pour point of petroleum products, which is the lowest temperature at which the oil will continue to flow.[12]

- Apparatus: Test jar, thermometer, cork, jacket, cooling bath.
- Procedure:
 - Pour the PETO sample into the test jar to the scribed mark.
 - Heat the sample to a specified temperature to remove any previous thermal history.
 - Cool the sample at a specified rate in a cooling bath.
 - At each 3°C interval, remove the test jar from the jacket and tilt to ascertain whether there
 is a movement of the oil.



- The pour point is recorded as 3°C above the temperature at which the oil shows no movement when the test jar is held horizontally for 5 seconds.[13]
- 3.4. Determination of Flash Point (Cleveland Open Cup Method ASTM D92)

This test method determines the flash point of petroleum products using a Cleveland open cup apparatus.[14][15]

- Apparatus: Cleveland open cup apparatus, thermometer, test flame applicator.
- Procedure:
 - Fill the test cup with the PETO sample to the filling mark.
 - Heat the sample at a specified rate.
 - At prescribed temperature intervals, pass a test flame across the cup.
 - The flash point is the lowest temperature at which application of the test flame causes the vapors above the surface of the liquid to ignite.[15]
- 3.5. Determination of Acid Number (ASTM D974)

This test method determines the acidic constituents in petroleum products by titration with a colored indicator.[4][16]

- Apparatus: Burette, titration flask, analytical balance.
- Reagents: Titration solvent (toluene, isopropyl alcohol, and water), p-naphtholbenzein indicator solution, standard potassium hydroxide (KOH) solution.
- Procedure:
 - Dissolve a weighed amount of the PETO sample in the titration solvent.
 - Add a few drops of the indicator solution.



- Titrate the solution with the standard KOH solution until the indicator color changes from orange to green-brown.[4]
- Perform a blank titration on the solvent.
- Calculation:
 - Acid Number (mg KOH/g) = [(A B) × M × 56.1] / W
 - Where: A = volume of KOH solution used for the sample (mL), B = volume of KOH solution used for the blank (mL), M = molarity of the KOH solution, W = weight of the sample (g).
- 3.6. Determination of Ready Biodegradability (OECD 301B: CO2 Evolution Test)

This test method evaluates the ready biodegradability of organic chemicals by measuring the amount of carbon dioxide evolved.[17][18][19]

- Apparatus: Incubation bottles, CO₂-free air supply, CO₂-trapping solution (e.g., barium hydroxide or sodium hydroxide), titration equipment or total organic carbon (TOC) analyzer.
- Procedure:
 - A solution or suspension of the PETO sample in a mineral medium is inoculated with microorganisms from a mixed source (e.g., activated sludge).[17]
 - The mixture is incubated in the dark under aerobic conditions for 28 days.
 - CO₂-free air is passed through the test solution, and the evolved CO₂ is trapped in a suitable absorbent.
 - The amount of CO₂ produced is determined at regular intervals by titrating the remaining absorbent or by using a TOC analyzer.[17]
- Calculation:
 - The percentage of biodegradation is calculated as the ratio of the amount of CO₂
 produced by the test substance to the theoretical maximum amount of CO₂ that could be

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produced, based on the carbon content of the PETO. A substance is considered readily biodegradable if it reaches a biodegradation level of >60% within a 10-day window during the 28-day test period.[17]

3.7. Evaluation of Thermal Stability (Thermogravimetric Analysis - TGA)

TGA is used to assess the thermal stability of lubricants by measuring the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[20][21]

- Apparatus: Thermogravimetric analyzer.
- Procedure:
 - A small, accurately weighed sample of PETO is placed in the TGA sample pan.
 - The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen for thermal decomposition, air for oxidative decomposition).
 - The weight loss of the sample is continuously monitored and recorded as a function of temperature.
- Data Analysis:
 - The resulting TGA curve provides information on the onset temperature of decomposition, the rate of weight loss, and the temperature at which maximum decomposition occurs.
- 3.8. Evaluation of Hydrolytic Stability (ASTM D2619 Beverage Bottle Method)

This test method determines the hydrolytic stability of hydraulic fluids in the presence of water and a copper catalyst.[7][22][23]

- Apparatus: Glass beverage bottles, oven with a rotating rack, copper strips.
- Procedure:
 - A mixture of 75 g of the PETO sample and 25 g of water is placed in a beverage bottle with a polished copper strip.[22]

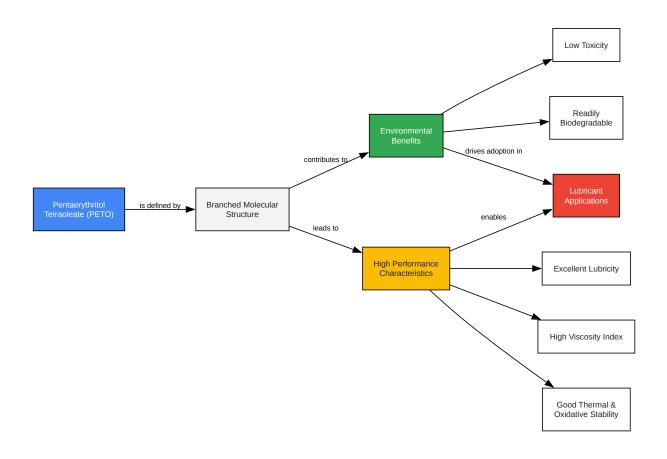


- The bottle is capped and placed in an oven at 93°C and rotated end-over-end for 48 hours.[22]
- After the test, the change in the acid number of the oil, the acidity of the water layer, and the weight change and appearance of the copper strip are determined.[7]

Visualizations

The following diagrams illustrate key relationships and workflows associated with **pentaerythritol tetraoleate** as a lubricant base oil.

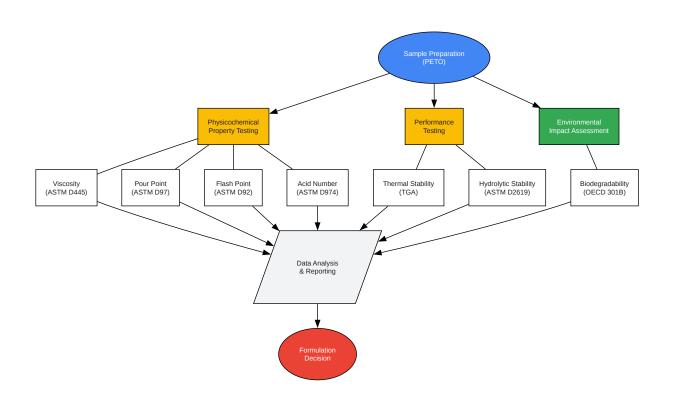




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Caption: Logical relationship of PETO's properties and applications.





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Caption: General experimental workflow for evaluating PETO.

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